molecular formula C11H8N6O2 B3049634 9-(3-Nitrophenyl)-9h-purin-6-amine CAS No. 21314-05-6

9-(3-Nitrophenyl)-9h-purin-6-amine

Cat. No. B3049634
CAS RN: 21314-05-6
M. Wt: 256.22 g/mol
InChI Key: OETJYVAQRPLYIS-UHFFFAOYSA-N
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Patent
US08609656B2

Procedure details

In 100 ml of dimethyl sulfoxide, 4.05 g (30.0 mmol) of adenine was dissolved, and 3.5 g (31.0 mmol) of potassium tert-butoxide and 5.0 g (35.0 mmol) of 4-fluoronitrobenzene were added thereto, and the mixture solution was stirred at 80° C. for three hours. The solution was diluted with 200 mL of water and the precipitate formed was collected by filtration, washed with 100 mL of water and 30 mL of methanol in the order named and vacuum dried to obtain 7.2 g (84%) of a target product as a yellow solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
target product
Yield
84%

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]=[CH:6][NH:7]2)=[N:3][CH:2]=1.CC(C)([O-])C.[K+].F[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1>CS(C)=O.O>[N+:24]([C:21]1[CH:22]=[CH:23][C:18]([N:5]2[CH:6]=[N:7][C:8]3[C:4]2=[N:3][CH:2]=[N:1][C:9]=3[NH2:10])=[CH:19][CH:20]=1)([O-:26])=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
4.05 g
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture solution was stirred at 80° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with 100 mL of water and 30 mL of methanol in the order
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Details
Reaction Time
3 h
Name
target product
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C2=NC=NC(=C2N=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.